molecular formula C35H38N6O6 B12397204 N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine

N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine

Cat. No.: B12397204
M. Wt: 638.7 g/mol
InChI Key: ISIIWZPHHVOJLJ-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons and produce antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves multiple steps, starting from the appropriate guanosine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a compound with a different functional group .

Scientific Research Applications

N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates a signaling cascade that leads to the production of type I interferons and other cytokines, which are crucial for the antiviral immune response .

Comparison with Similar Compounds

Similar Compounds

  • N2-iso-Butyroyl-7’-O-DMT-adenosine
  • N2-iso-Butyroyl-7’-O-DMT-cytidine
  • N2-iso-Butyroyl-7’-O-DMT-thymidine

Uniqueness

N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine is unique due to its specific structural modifications, which confer distinct immunostimulatory properties. Its ability to activate TLR7 and induce type I interferons sets it apart from other nucleoside analogs .

Properties

Molecular Formula

C35H38N6O6

Molecular Weight

638.7 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1

InChI Key

ISIIWZPHHVOJLJ-URLMMPGGSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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